Zaloglanstat

mPGES-1 COX Selectivity Inflammation

Zaloglanstat (CAS 1513852-12-4), also known as ISC-27864 or GRC-27864, is a synthetic small molecule belonging to the triazolone class of microsomal prostaglandin E synthase-1 (mPGES-1) inhibitors. It was originally disclosed by Glenmark Pharmaceuticals in patent WO2013186692A1 as Example 100.

Molecular Formula C21H20ClF3N4O2
Molecular Weight 452.9 g/mol
CAS No. 1513852-12-4
Cat. No. B3322691
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameZaloglanstat
CAS1513852-12-4
Molecular FormulaC21H20ClF3N4O2
Molecular Weight452.9 g/mol
Structural Identifiers
SMILESCC(C)(C)C(=O)NCC1=CC(=C(C=C1)Cl)C2=NN(C(=O)N2)C3=CC=C(C=C3)C(F)(F)F
InChIInChI=1S/C21H20ClF3N4O2/c1-20(2,3)18(30)26-11-12-4-9-16(22)15(10-12)17-27-19(31)29(28-17)14-7-5-13(6-8-14)21(23,24)25/h4-10H,11H2,1-3H3,(H,26,30)(H,27,28,31)
InChIKeyDOVBVLUPCQSAGE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Zaloglanstat (ISC-27864/GRC-27864): A Clinically Advanced, Selective mPGES-1 Inhibitor for Inflammatory Disease Research


Zaloglanstat (CAS 1513852-12-4), also known as ISC-27864 or GRC-27864, is a synthetic small molecule belonging to the triazolone class of microsomal prostaglandin E synthase-1 (mPGES-1) inhibitors. It was originally disclosed by Glenmark Pharmaceuticals in patent WO2013186692A1 as Example 100 [1]. The compound acts by selectively blocking the terminal, inducible enzyme in the COX pathway, inhibiting the conversion of PGH2 to the pro-inflammatory mediator PGE2. Zaloglanstat is characterized by its high potency against human recombinant mPGES-1 (IC50 5 nM) and favorable selectivity profile, having no significant activity against COX-1 or COX-2 (IC50 >10 µM) . It is a non-opioid, orally bioavailable agent that has successfully completed Phase II clinical evaluation for osteoarthritis pain, a key differentiator from many research-stage mPGES-1 inhibitors [REFS-1, REFS-3].

Why mPGES-1 Inhibitors Are Not Interchangeable: The Zaloglanstat Differentiation


Substituting one mPGES-1 inhibitor for another without rigorous justification is a high-risk procurement decision. Despite a shared mechanism, compounds within this class exhibit profound differences in potency, selectivity against other prostanoid synthases, species-specific activity, oral bioavailability, and clinical validation status. For instance, while PF-4693627 shows comparable enzyme inhibition, its cellular and whole blood potency profiles differ markedly from Zaloglanstat's [1]. Similarly, the preclinical tool compound MF-63, though more potent on isolated enzyme (IC50 1.3 nM), lacks species cross-reactivity with mouse and rat enzymes and has not been advanced to clinical trials [2]. Zaloglanstat's unique combination of high selectivity, confirmed oral activity in humans, and a completed Phase II trial for osteoarthritis pain [3] is a specific, evidence-based rationale against casual substitution with another mPGES-1 inhibitor for in vivo or translational studies.

Zaloglanstat Procurement Evidence: Quantified Potency, Selectivity, and Translational Data


Comparative Enzyme Potency and Selectivity: Zaloglanstat vs. PF-4693627

Zaloglanstat inhibits human recombinant mPGES-1 with an IC50 of 5 nM, demonstrating selectivity over COX-1 and COX-2 (IC50 >10 µM for both), providing a >2000-fold selectivity window . The clinical-stage comparator PF-4693627 is slightly more potent on isolated enzyme (IC50 3 nM) and shows selectivity over COX-2 (>10 µM), but its selectivity margin is less explicitly characterized against COX-1 [1]. The well-defined selectivity profile of Zaloglanstat is critical for researchers aiming to dissect PGE2 synthesis without affecting the production of other homeostatic prostanoids.

mPGES-1 COX Selectivity Inflammation

Cellular Target Engagement: Zaloglanstat vs. PF-4693627 in Functional Assays

In a disease-relevant cellular context, Zaloglanstat inhibits IL-1β-induced PGE2 release in A549 cells with an IC50 of 5 nM, demonstrating excellent translation of its enzymatic potency to a cellular environment . In contrast, PF-4693627 shows a weaker cellular IC50 of 180 nM in HWB-1483 cells, a 60-fold shift from its enzyme IC50 [1]. This suggests superior cellular target engagement for Zaloglanstat, a critical factor for in vivo efficacy correlation.

PGE2 release A549 cells Whole Blood Assay

Ex Vivo Whole Blood Activity: Zaloglanstat Shows Consistent Potency Across Preclinical Species

Zaloglanstat effectively inhibits PGE2 release in pig and dog whole blood, a critical translational model, with IC50 values of 161 nM and 154 nM, respectively . This provides a clear ex vivo benchmark absent for many tool compounds. The preclinical comparator MF-63, despite its higher enzyme potency (IC50 1.3 nM), is known to lack inhibitory activity against mouse and rat mPGES-1, severely limiting its utility in common rodent models of inflammation .

Whole Blood PGE2 Species Translation Ex Vivo

Clinical Development Status: Zaloglanstat is One of the Few mPGES-1 Inhibitors with Phase II Data

Zaloglanstat (GRC-27864) has successfully completed a Phase IIb dose-ranging study in 624 patients with moderate osteoarthritis pain of the knee and hip [1]. This clinical advancement is a key differentiator from other widely used research compounds. PF-4693627, for example, was advanced to preclinical development stages but did not progress to late-stage clinical trials [2]. Similarly, the potent tool compound MF-63 was never developed for clinical use. The availability of human safety, tolerability, and target engagement data for Zaloglanstat provides a higher translational confidence for academic and industrial research programs.

Clinical Translation Osteoarthritis Pain Phase II

Chemical Scaffold Uniqueness: The Triazolone Core of Zaloglanstat Diverges from Common mPGES-1 Chemotypes

Zaloglanstat is characterized by a 1,2,4-triazol-5(4H)-one core, which is structurally distinct from the benzoxazole (e.g., PF-4693627), benzimidazole (e.g., MF-63, AGU661), and piperidine-based inhibitors that dominate the mPGES-1 field [REFS-1, REFS-2]. This structural differentiation is critical because chemotype-specific off-target liabilities and pharmacokinetic properties are not interchangeable across scaffolds.

Triazolone Chemical Scaffold Structure-Activity Relationship

Recommended Zaloglanstat Research Applications Based on Differentiated Evidence


Validating mPGES-1 as a Target in Osteoarthritis and Inflammatory Pain Models Without Confounding COX Activity

Leverage Zaloglanstat's well-defined >2000-fold selectivity window over COX-1/2 to conduct target validation studies where classical NSAIDs or COX-2 inhibitors would produce confounding effects by suppressing all prostanoids. The compound's efficacy in A549 cells (IC50 5 nM) and whole blood assays (dog IC50 154 nM) [1] supports its use in both in vitro and in vivo inflammatory models to generate clean mPGES-1-dependent phenotypic readouts.

Translational PK/PD Modeling in Large Animal Inflammatory Models

Utilize Zaloglanstat's characterized ex vivo whole blood activity in canine (IC50 154 nM) and porcine (IC50 161 nM) models to design pharmacokinetic-pharmacodynamic (PK/PD) studies. The compound's oral bioavailability and existing Phase I human PK data [1] enable a data-rich translational bridge for predicting human dose-exposure-response relationships, a capability not available with preclinical-only tool compounds like MF-63.

Medicinal Chemistry Benchmarking and Lead Optimization Using the Triazolone Scaffold

Employ Zaloglanstat as a reference compound for SAR studies exploring the triazolone chemotype, which is structurally distinct from the benzoxazole and benzimidazole series . The compound's extensive characterization data—including enzyme potency, cellular activity, and in vivo efficacy—provides a comprehensive benchmark to evaluate the performance of novel triazolone derivatives and to assess scaffold-specific property trade-offs.

Clinical Biomarker Discovery Studies Requiring a Validated Probe with Human Safety Data

Select Zaloglanstat as a chemical probe for clinical biomarker studies (e.g., PGE2 pathway modulation in synovial fluid or blood) where the availability of Phase II safety and tolerability data in over 600 patients [REFS-1, REFS-2] significantly lowers translational risk. Its ability to dose-dependently inhibit PGE2 release in human synovial fibroblasts (IC50 <10 nM) makes it an ideal tool for linking target engagement to clinical biomarker dynamics.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for Zaloglanstat

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.